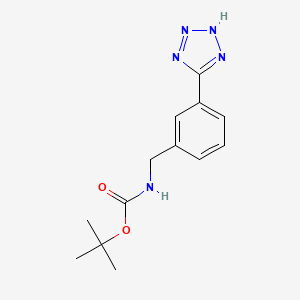

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene” is a unique chemical compound with diverse applications in scientific research. Its IUPAC name is “tert-butyl (3- (1H-tetrazol-5-yl)benzyl)carbamate” and it has a molecular weight of 275.31 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of “1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene” is C13H17N5O2 . The InChI code is "1S/C13H17N5O2/c1-13(2,3)20-12(19)14-8-9-5-4-6-10(7-9)11-15-17-18-16-11/h4-7H,8H2,1-3H3,(H,14,19)(H,15,16,17,18)" .Physical And Chemical Properties Analysis

“1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene” is a white to yellow solid . It has a molecular weight of 275.31 and a molecular formula of C13H17N5O2 . The compound has a complexity of 331 and a topological polar surface area of 92.8 .Scientific Research Applications

Synthesis and Structural Applications

- Synthesis of β-Oligopeptides : 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene derivatives are used in the synthesis of β-oligopeptides, displaying unique structural motifs like eight-membered H-bonded rings, offering insights into peptide structure and function (Abele, Seiler, & Seebach, 1999).

- Pseudoaromatic Amino Acids Synthesis : The compound is involved in the creation of homochiral aromatic amino acid surrogates, showcasing its versatility in synthesizing novel molecular structures (Middleton et al., 2004).

Material Science and Coordination Polymers

- Functionalised Poly-tetrazoles : Research includes the synthesis of functionalized poly-tetrazoles, indicating the compound's potential in creating new materials with diverse chemical properties (Bethel et al., 1999).

- Metal-Organic Coordination Polymers : The compound plays a role in the construction of metal-organic coordination polymers, showing diversity in structural and luminescent properties, hinting at applications in material science and engineering (Sun et al., 2013).

Chemical Synthesis and Organic Chemistry

- Quinoxalinone Tetrazoles Synthesis : It's used in a novel protocol to synthesize unique bis-quinoxalinone tetrazoles, underscoring its role in advancing organic synthesis methodologies (Gunawan, Nichol, & Hulme, 2012).

- Vinyl Compound Formation : Research includes studying reactions that surprisingly lead to the formation of vinyl compounds from alkyl halides, enhancing our understanding of chemical reaction mechanisms (Fleming et al., 2005).

properties

IUPAC Name |

tert-butyl N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)14-8-9-5-4-6-10(7-9)11-15-17-18-16-11/h4-7H,8H2,1-3H3,(H,14,19)(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUVOGMHFNKUJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)